molecular formula C16H11BrFN7O B10945828 6-bromo-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10945828
M. Wt: 416.21 g/mol
InChI Key: XDLVXVQWIHIBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium iodide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromo and fluorobenzyl groups enhances its binding affinity to target enzymes, making it a potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C16H11BrFN7O

Molecular Weight

416.21 g/mol

IUPAC Name

6-bromo-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11BrFN7O/c17-11-6-19-14-5-13(22-25(14)8-11)15(26)21-16-20-9-24(23-16)7-10-3-1-2-4-12(10)18/h1-6,8-9H,7H2,(H,21,23,26)

InChI Key

XDLVXVQWIHIBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=NN4C=C(C=NC4=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.